REACTION_CXSMILES
|
O=C1CCC(=O)N1O[C:9](=[O:19])[CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH:15]=[CH:14][C:13]1=[O:18].[NH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([OH:30])=[O:29].CCN(C(C)C)C(C)C>CN(C=O)C>[O:17]=[C:16]1[CH:15]=[CH:14][C:13](=[O:18])[N:12]1[CH2:11][CH2:10][C:9]([NH:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([OH:30])=[O:29])=[O:19]
|
Name
|
|
Quantity
|
787 mg
|
Type
|
reactant
|
Smiles
|
O=C1N(C(CC1)=O)OC(CCN1C(C=CC1=O)=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
350 mg
|
Type
|
reactant
|
Smiles
|
NCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under nitrogen at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with 0.1 N HCl (2×)
|
Type
|
CUSTOM
|
Details
|
The phase separation
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Name
|
|
Type
|
|
Smiles
|
O=C1N(C(C=C1)=O)CCC(=O)NCCCCCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |